molecular formula C19H38ClN B3253954 dodecyl-methyl-bis(prop-2-enyl)azanium;chloride CAS No. 23025-01-6

dodecyl-methyl-bis(prop-2-enyl)azanium;chloride

Cat. No.: B3253954
CAS No.: 23025-01-6
M. Wt: 316 g/mol
InChI Key: NVQSXVAFTLQSBQ-UHFFFAOYSA-M
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Description

Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride is a quaternary ammonium compound known for its antistatic and antimicrobial properties. It is commonly used in various industrial and consumer products, including cosmetics, personal care items, and water treatment solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl-methyl-bis(prop-2-enyl)azanium;chloride typically involves the reaction of dodecylamine with methyl chloride and allyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of dodecyl-methyl-bis(prop-2-enyl)azanium;chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-bis(prop-2-enyl)azanium;chloride
  • Polyquaternium-22
  • Dimethyldiallylammonium chloride

Uniqueness

Dodecyl-methyl-bis(prop-2-enyl)azanium;chloride stands out due to its longer alkyl chain, which enhances its hydrophobic interactions with microbial membranes, leading to more effective antimicrobial activity. Additionally, its unique structure allows for versatile applications in various fields, from personal care products to industrial water treatment .

Properties

IUPAC Name

dodecyl-methyl-bis(prop-2-enyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N.ClH/c1-5-8-9-10-11-12-13-14-15-16-19-20(4,17-6-2)18-7-3;/h6-7H,2-3,5,8-19H2,1,4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQSXVAFTLQSBQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CC=C)CC=C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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